

A Technical Guide to Ethynyl-Modified Pyrimidines: Tools for Probing Biological Systems

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	4-Amino-1-ethynylpyrimidin-2(1H)-one
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Executive Summary

The study of dynamic cellular processes, such as DNA replication and RNA transcription, requires tools that can capture these events with high spatiotemporal resolution. Ethynyl-modified pyrimidines, a class of nucleoside analogs, have emerged as indispensable chemical biology probes. By incorporating a small, bioorthogonal alkyne handle into the pyrimidine scaffold, these molecules act as metabolic reporters that are readily incorporated into nascent nucleic acids. Subsequent detection via highly specific and efficient "click chemistry" reactions allows for robust visualization and isolation of newly synthesized DNA and RNA. This guide provides an in-depth exploration of the synthesis, mechanisms, and core applications of key ethynyl-modified pyrimidines, including 5-ethynyl-2'-deoxyuridine (EdU), 5-ethynyluridine (EU), and 5-ethynylcytidine (EC). We will delve into detailed experimental protocols, discuss the underlying chemical principles, and offer field-proven insights to empower researchers in leveraging these powerful tools for discovery.

The Dawn of Bioorthogonal Labeling: Moving Beyond the Classics

For decades, the gold standards for measuring DNA synthesis were the incorporation of radioactive [^3H]thymidine or the thymidine analog 5-bromo-2'-deoxyuridine (BrdU).[1][2] While foundational, these methods possess significant limitations. [^3H]thymidine requires handling radioactive materials, and its detection by autoradiography is a slow, low-resolution process.[2] BrdU detection, on the other hand, relies on antibodies that can only access the incorporated nucleoside after harsh DNA denaturation using heat or acid, a step that can compromise the structural integrity of the sample and is incompatible with many other labeling techniques.[1][2][3]

The limitations of these classical methods spurred the development of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur within living systems without interfering with native biochemical processes.[4][5] The central strategy involves a two-step approach: first, a biomolecule of interest is metabolically labeled with a chemical reporter group (a "handle") that is absent in nature. Second, this handle is detected through a highly specific reaction with a complementary probe, which can be a fluorophore, a biotin tag, or another molecule of interest.[6]

The terminal ethynyl (alkyne) group is an ideal bioorthogonal handle due to its small size, metabolic stability, and near-total absence in biological systems.[7] Its introduction into pyrimidine nucleosides gave rise to a new generation of probes that have revolutionized the study of nucleic acid dynamics.

Figure 1. The two-step workflow of bioorthogonal labeling using ethynyl-pyrimidines.

The Chemistry: Synthesis and Detection

Synthesis of Ethynyl-Modified Pyrimidines

The most common and efficient method for introducing the ethynyl group at the C5 position of pyrimidines is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] For nucleoside synthesis, this typically involves coupling a protected terminal alkyne (like trimethylsilylacetylene) with a 5-iodo-pyrimidine nucleoside precursor.

Expert Insight: The choice of a palladium catalyst, a copper(I) co-catalyst, and a suitable base is critical for achieving high yields. The reaction is robust and allows for the synthesis of a wide array of alkyne-modified nucleosides.^[10] Following the coupling reaction, standard deprotection steps yield the final ethynyl-modified pyrimidine. For example, 5-ethynylcytidine (EC) and 8-ethynyladenosine (EA) have been successfully synthesized using this method.^[11]

The "Click" Reaction: A Bioorthogonal Ligation

The power of ethynyl-modified pyrimidines lies in their ability to be detected by the azide-alkyne cycloaddition, a reaction so robust and specific that it is considered the cornerstone of "click chemistry".^[12] This reaction forms a stable triazole ring, covalently linking the labeled biomolecule to a detection probe.^[13] Two main versions of this reaction are used in chemical biology.

The CuAAC reaction is the gold standard for most applications. It involves the reaction between a terminal alkyne (on the pyrimidine) and an azide (on the probe), which is accelerated by orders of magnitude in the presence of a copper(I) catalyst.^[14]

- Mechanism: The reaction proceeds through a stepwise mechanism involving the formation of a copper(I) acetylide intermediate, which then reacts with the azide.^{[14][15]} This catalytic cycle is highly efficient and regioselective, exclusively producing the 1,4-disubstituted triazole isomer.^[12]
- Advantages: The reaction is extremely fast, high-yielding, and can be performed in aqueous buffers, making it ideal for labeling fixed and permeabilized cells or for in vitro applications.^{[7][15]}
- Considerations: The primary drawback is the cytotoxicity of the copper(I) catalyst, which can generate reactive oxygen species and damage biomolecules.^{[15][16]} This limits its use in living cells and whole organisms, although the development of sophisticated copper-chelating ligands has helped mitigate this toxicity to some extent.^[15]

To overcome the toxicity of copper, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.^[16] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne.^{[17][18]} The high ring strain of the cyclooctyne provides

the activation energy for the cycloaddition with an azide, completely obviating the need for a metal catalyst.[19]

- Mechanism: SPAAC is a catalyst-free [3+2] cycloaddition driven by the release of ring strain. [16][19]
- Advantages: Its primary advantage is its excellent biocompatibility, making it the method of choice for labeling biomolecules on the surface of or inside living cells and even in whole organisms without apparent toxicity.[16][19]
- Considerations: SPAAC reactions are generally slower than CuAAC.[20] Furthermore, the cyclooctyne reagents are significantly bulkier than a terminal alkyne, which can sometimes lead to steric hindrance or affect the biological activity of the labeled molecule.[5]

Figure 2. Comparison of CuAAC and SPAAC pathways for bioorthogonal detection.

Core Applications in Chemical Biology

Probing DNA Synthesis & Cell Proliferation with EdU

5-ethynyl-2'-deoxyuridine (EdU) is a thymidine analog that is incorporated into newly synthesized DNA by cellular polymerases during the S-phase of the cell cycle.[1][2] This makes it a powerful tool for measuring cell proliferation, a process fundamental to development, tissue regeneration, and cancer biology.

Mechanism of Action: Once inside the cell, EdU is phosphorylated by endogenous kinases to form EdU triphosphate (EdUTP). DNA polymerases then incorporate EdUTP into replicating DNA strands in place of thymidine triphosphate (TTP).[21] The incorporated alkyne groups serve as handles for subsequent detection via click chemistry.[1][3]

Advantages over BrdU: The EdU assay is a significant improvement over the traditional BrdU method. The detection via click chemistry is faster and does not require harsh DNA denaturation, preserving cell morphology and allowing for multiplexing with other fluorescent probes, such as antibodies for cell surface markers.[1][2][21]

Trustworthiness Note: While highly effective, researchers must be aware that long-term exposure to high concentrations of EdU can be toxic to some cell lines, potentially causing cell cycle arrest or even cell death.[6][22] Therefore, it is crucial to perform dose-response and

time-course experiments to determine the optimal, non-perturbative labeling conditions for each specific cell type and experimental system.[22]

Feature	[³ H]Thymidine Assay	BrdU Assay	EdU Assay
Principle	Radioactive thymidine analog	Antibody detection of BrdU	Click chemistry detection of EdU[1]
Detection Method	Scintillation / Autoradiography	Anti-BrdU Antibody	Fluorescent Azide + Cu(I) catalyst[2][3]
DNA Denaturation	Not required	Required (Harsh acid/heat)[1]	Not required[2]
Speed	Slow (days)	Moderate (hours to days)	Fast (< 2 hours)[3]
Sensitivity	High	High	Very High[21]
Multiplexing	Difficult	Possible, but limited by denaturation	Excellent[1]
Safety	Radioactive hazard	Chemical hazard	Low toxicity (at optimal doses)[22]

Table 1. Comparison of methods for measuring DNA synthesis and cell proliferation.

Visualizing Nascent RNA Transcription with EU and EC

Just as EdU labels DNA, 5-ethynyluridine (EU) and 5-ethynylcytidine (EC) serve as powerful tools for labeling newly synthesized RNA.[11][23][24]

Mechanism of Action: EU and EC are cell-permeable analogs of uridine and cytidine, respectively.[23][25] They are taken up by cells and converted to their triphosphate forms (EUTP and ECTP) through the pyrimidine salvage pathway.[23][26] RNA polymerases I, II, and III then incorporate these modified nucleotides into nascent RNA transcripts.[23] The alkyne-tagged RNA can then be visualized or isolated using click chemistry.[24][27]

Applications: This technology enables the direct imaging of global RNA transcription in both space and time.[27] It is used to study transcriptional responses to stimuli, identify cell-type-specific transcription patterns, and measure RNA turnover rates.[28] Studies have shown that EC may be metabolized more rapidly than EU, offering different temporal windows for labeling experiments.[11]

Expert Insight & Caution: While EU is a powerful tool, it is crucial to validate its specificity. Recent studies have shown that in some animal species, but not in human cell lines like HEK293T, the enzyme ribonucleotide reductase can convert EU into its deoxy-form, leading to its unintentional incorporation into DNA.[29] This underscores the importance of proper controls, such as DNase treatment or co-staining for DNA, to ensure that the observed signal is indeed from nascent RNA.

Property	5-ethynyl-2'-deoxyuridine (EdU)	5-ethynyluridine (EU)	5-ethynylcytidine (EC)
Full Name	5-ethynyl-2'-deoxyuridine	5-ethynyluridine	5-ethynylcytidine
Target Biomolecule	DNA	RNA	RNA
Incorporated Instead of	Thymidine	Uridine	Cytidine
Key Application	Cell Proliferation / DNA Synthesis[1][21]	Nascent RNA Transcription[23][24][27]	Nascent RNA Transcription[11][25]
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₅	C ₁₁ H ₁₂ N ₂ O ₆ [23][27]	C ₁₁ H ₁₃ N ₃ O ₅
Molecular Weight	252.23 g/mol	268.23 g/mol [23][27]	267.24 g/mol

Table 2. Key properties of commonly used ethynyl-modified pyrimidines.

Advanced Applications and Future Directions

The utility of ethynyl-modified pyrimidines extends beyond standard proliferation and transcription assays.

- **Drug Discovery:** These molecules serve as building blocks for creating hypermodified oligonucleotides.[8][9] By synthesizing phosphoramidite versions of ethynyl-pyrimidines, researchers can incorporate them into custom DNA or RNA strands using automated solid-phase synthesis.[10] This is particularly valuable for developing modified aptamers or antisense oligonucleotides with enhanced binding affinity and stability.[9][10]
- **Fluorescent Probes:** The introduction of a simple triazole moiety via click chemistry can impart fluorescent properties to the nucleoside itself, allowing for the development of novel fluorescent probes for DNA imaging.[30]
- **In Vivo Studies:** The development of less toxic labeling strategies, including SPAAC and improved CuAAC ligand chemistry, has enabled the use of ethynyl-pyrimidines for in vivo studies in whole organisms, allowing for the tracking of cell proliferation and regeneration in complex tissues.[6][21]

Detailed Experimental Protocols

Protocol 1: EdU-Based Cell Proliferation Assay for Flow Cytometry

This protocol provides a framework for quantifying the percentage of cells in S-phase within a population.

Causality Statement: The workflow is designed to first metabolically label the DNA of proliferating cells, then preserve the cellular structure through fixation, create access for the detection reagents via permeabilization, and finally, execute the highly specific click reaction to fluorescently label the incorporated EdU.

Figure 3. Standard workflow for an EdU cell proliferation assay analyzed by flow cytometry.

Methodology:

- **Cell Labeling:**
 - Culture cells under standard conditions to the desired confluency.
 - Add EdU to the culture medium to a final concentration of 10 μ M.

- Incubate for a period appropriate for the cell cycle length (e.g., 1-2 hours for mammalian cells). This "pulse" duration is critical; a short pulse captures only the cells actively in S-phase at that moment.
- Fixation and Permeabilization:
 - Harvest the cells and wash once with 1% BSA in PBS.
 - Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15 minutes at room temperature.
 - Wash the cells twice.
 - Permeabilize the cells by incubating in a saponin-based wash buffer for 15 minutes. This step is essential to allow the click chemistry reagents to access the nuclear DNA.
- Click Reaction:
 - Prepare the click reaction cocktail immediately before use by combining a fluorescent azide (e.g., Alexa Fluor 488 azide), CuSO_4 , and a reducing agent/copper protectant (e.g., sodium ascorbate).
 - Resuspend the permeabilized cells in the click cocktail.
 - Incubate for 30 minutes at room temperature, protected from light.
- Analysis:
 - Wash the cells once to remove unreacted click reagents.
 - Resuspend the cells in a suitable buffer containing a total DNA stain (e.g., DAPI or Propidium Iodide).
 - Analyze the sample on a flow cytometer. EdU-positive cells will show high fluorescence in the channel corresponding to the azide dye, representing the S-phase population.

Self-Validation: Always include two key controls: 1) An unlabeled (no EdU) cell sample that is taken through the entire staining protocol to check for background fluorescence, and 2) A

sample of cells stained only with the total DNA dye to set the gates for G1, S, and G2/M phases.

Conclusion

Ethynyl-modified pyrimidines have fundamentally changed how we study nucleic acid biology. By pairing the metabolic incorporation of a small, non-perturbative alkyne handle with the exceptional specificity of click chemistry, these reagents provide a faster, more sensitive, and more versatile alternative to traditional methods.^{[1][27]} From quantifying cell proliferation with EdU to visualizing nascent RNA with EU, these tools grant researchers unprecedented access to the dynamic processes at the heart of the central dogma. As synthetic methods improve and new bioorthogonal reactions are developed, the power and precision of these chemical biology probes will undoubtedly continue to grow, driving new discoveries in basic science and therapeutic development.

References

- Merck Millipore. (n.d.). Cell Proliferation EdU Assay for DNA Synthesis Detection.
- Antibodies.com. (n.d.). EU (5-ethynyl uridine) (A270203).
- Diermeier-Daucher, S., et al. (2009). Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry. *Cytometry Part A*, 75(6), 535-546. Retrieved from [\[Link\]](#)
- ABP Biosciences. (n.d.). EU.
- Thermo Fisher Scientific. (n.d.). Click-iT EdU Assays—A Superior BrdU Alternative.
- Sigma-Aldrich. (n.d.). EdU Cell Proliferation Assay.
- Jena Bioscience. (n.d.). 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring.
- baseclick. (n.d.). In Vivo EdU Cell Proliferation Assay for High-throughput Screening.
- Böhm, K., et al. (2020). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals. *BMC Molecular and Cell Biology*, 21(1), 1-13.
- Hocek, M., et al. (2023). Arylethynyl- or Alkynyl-Linked Pyrimidine and 7-Deazapurine 2'-Deoxyribonucleoside 3'-Phosphoramidites for Chemical Synthesis of Hypermodified Hydrophobic Oligonucleotides. *ACS Omega*, 8(42), 39031–39042. Retrieved from [\[Link\]](#)
- Hocek, M., et al. (2023). Arylethynyl- or Alkynyl-Linked Pyrimidine and 7-Deazapurine 2'-Deoxyribonucleoside 3'-Phosphoramidites for Chemical Synthesis of Hypermodified

- Hydrophobic Oligonucleotides. ACS Omega. Retrieved from [\[Link\]](#)
- Hocek, M., et al. (2023). Arylethynyl- or Alkynyl-Linked Pyrimidine and 7-Deazapurine 2'-Deoxyribonucleoside 3'-Phosphoramidites for Chemical Synthesis of Hypermodified Hydrophobic Oligonucleotides. Semantic Scholar.
 - Gening, M. L., et al. (2014). Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. *Molecules*, 19(9), 13447-13485. Retrieved from [\[Link\]](#)
 - Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
 - Imanishi, M., et al. (2017). An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA. *Scientific Reports*, 7(1), 1-11. Retrieved from [\[Link\]](#)
 - Evans, M. A., et al. (2011). Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides. *Proceedings of the National Academy of Sciences*, 108(49), 19514-19519. Retrieved from [\[Link\]](#)
 - Hein, C. D., et al. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. *Chemical Society Reviews*, 39(4), 1302-1315. Retrieved from [\[Link\]](#)
 - Wang, Y., et al. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. *Biophysics Reviews*, 2(2), 021304. Retrieved from [\[Link\]](#)
 - Qu, Y., et al. (2013). 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry. *Analytical Biochemistry*, 434(1), 128-135. Retrieved from [\[Link\]](#)
 - Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
 - Hida, A., et al. (2017). Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. *Accounts of Chemical Research*, 50(8), 1835-1845. Retrieved from [\[Link\]](#)
 - Jones, A. S., et al. (1973). The synthesis of nucleosides derived from 5-ethynyluracil and 5-ethynylcytosine. *Journal of the Chemical Society, Perkin Transactions 1*, 1571-1574. Retrieved from [\[Link\]](#)
 - Jena Bioscience. (n.d.). 5-Ethynyl-cytidine (5-EC), RNA synthesis monitoring.

- Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules.
- Wikipedia. (n.d.). Bioorthogonal chemistry. Retrieved from [[Link](#)]
- Jiang, H., et al. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. *Molecules*, 21(10), 1357. Retrieved from [[Link](#)]
- Enamine. (n.d.). Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC).
- Lee, H., et al. (2025). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. *Advanced Materials Interfaces*, 12(43), 2500732. Retrieved from [[Link](#)]
- Agard, N. J., et al. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. *Journal of the American Chemical Society*, 126(46), 15046-15047. Retrieved from [[Link](#)]
- Labinsighs. (2024). A Comprehensive Guide to Click Chemistry Reaction.
- ChemPep. (n.d.). Overview of Bioorthogonal Chemistry.

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- 1. [merckmillipore.com](https://www.merckmillipore.com) [[merckmillipore.com](https://www.merckmillipore.com)]
- 2. [sigmaaldrich.com](https://www.sigmaaldrich.com) [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 3. Click-iT EdU檢測—優於傳統BrdU的替代方法 | Thermo Fisher Scientific - TW [[thermofisher.com](https://www.thermofisher.com)]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 6. [pnas.org](https://www.pnas.org) [[pnas.org](https://www.pnas.org)]

- [7. interchim.fr \[interchim.fr\]](https://interchim.fr)
- [8. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [9. Arylethynyl- or Alkynyl-Linked Pyrimidine and 7-Deazapurine 2'-Deoxyribonucleoside 3'-Phosphoramidites for Chemical Synthesis of Hypermodified Hydrophobic Oligonucleotides - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [10. pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](https://pdfs.semanticscholar.org)
- [11. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/26111111/)
- [12. Click Chemistry \[organic-chemistry.org\]](https://www.organic-chemistry.org)
- [13. labinsights.nl \[labinsights.nl\]](https://www.labinsights.nl)
- [14. Copper-catalyzed azide–alkyne cycloaddition \(CuAAC\) and beyond: new reactivity of copper\(i\) acetylides - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/26111111/)
- [15. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [16. A strain-promoted \[3 + 2\] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/26111111/)
- [17. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition \(SPAAC\) - Enamine \[enamine.net\]](https://www.enamine.net)
- [18. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [19. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs \[creative-biolabs.com\]](https://www.creative-biolabs.com)
- [20. chempep.com \[chempep.com\]](https://www.chempep.com)
- [21. In Vivo EdU Cell Proliferation Assay for High-throughput Screening \[baseclick.eu\]](https://www.baseclick.eu)
- [22. Cell type specific applicability of 5-ethynyl-2'-deoxyuridine \(EdU\) for dynamic proliferation assessment in flow cytometry - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/26111111/)
- [23. EU \(5-ethynyl uridine\) \(A270203\) | Antibodies.com \[antibodies.com\]](https://www.antibodies.com)
- [24. 5-Ethynyl-uridine \(5-EU\), RNA synthesis monitoring - Jena Bioscience \[jenabioscience.com\]](https://www.jenabioscience.com)
- [25. 5-Ethynyl-cytidine \(5-EC\), RNA synthesis monitoring - Jena Bioscience \[jenabioscience.com\]](https://www.jenabioscience.com)
- [26. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/26111111/)
- [27. abpbio.com \[abpbio.com\]](https://www.abpbio.com)

- [28. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [29. nva.sikt.no \[nva.sikt.no\]](#)
- [30. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [To cite this document: BenchChem. \[A Technical Guide to Ethynyl-Modified Pyrimidines: Tools for Probing Biological Systems\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b137196/docs#a-technical-guide-to-ethynyl-modified-pyrimidines-tools-for-probing-biological-systems\]](#)

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